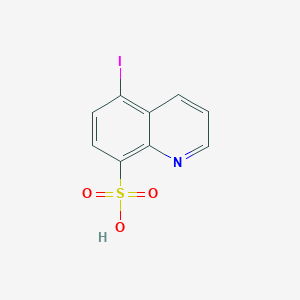
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of polyunsaturated fatty acids It is structurally characterized by a pyrrole ring attached to a long hydrocarbon chain with multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain with the desired double bond configuration is synthesized using methods such as Wittig reactions or olefin metathesis.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Final Assembly: The hydrocarbon chain is then attached to the pyrrole ring through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Functional groups can be introduced at specific positions on the pyrrole ring or the hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and various substituted derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, lipid metabolism, and cellular signaling, potentially through the activation or inhibition of specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with similar structural features but lacking the pyrrole ring.
Arachidonic Acid: Another polyunsaturated fatty acid with a similar hydrocarbon chain but different double bond configuration.
Uniqueness
The presence of the pyrrole ring in 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione distinguishes it from other similar compounds. This unique structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H35NO2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(26)25-24(22)27/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
AFRQZDQTGAUHTR-DOFZRALJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC1=CC(=O)NC1=O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCC1=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


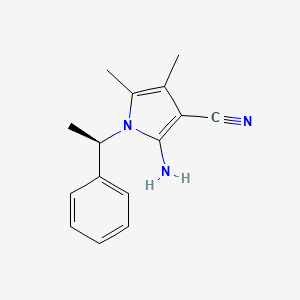
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
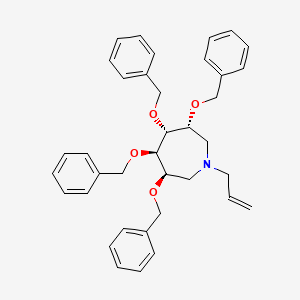
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
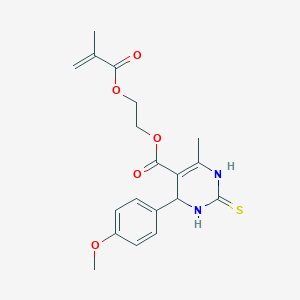
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
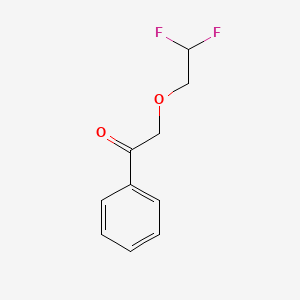
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
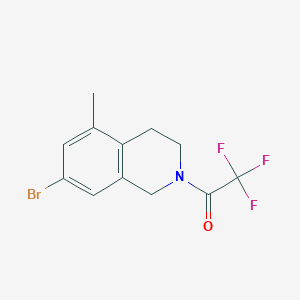
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)

